molecular formula C24H21F3N4O B445791 2-AMINO-7,7-DIMETHYL-5-OXO-1-(3-PYRIDYL)-4-[4-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE

2-AMINO-7,7-DIMETHYL-5-OXO-1-(3-PYRIDYL)-4-[4-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE

Cat. No.: B445791
M. Wt: 438.4g/mol
InChI Key: ITGZPDPAGHNYOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-AMINO-7,7-DIMETHYL-5-OXO-1-(3-PYRIDYL)-4-[4-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-7,7-DIMETHYL-5-OXO-1-(3-PYRIDYL)-4-[4-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with a ketone in the presence of a base.

    Introduction of Substituents:

    Final Cyclization and Amination: The final steps might involve cyclization to form the hexahydroquinoline ring and amination to introduce the amino group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and pyridinyl groups.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Conditions for substitution reactions can vary widely, but common reagents include halides and bases.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology and Medicine

In biology and medicine, quinoline derivatives are often studied for their potential therapeutic properties. They can exhibit antimicrobial, antiviral, and anticancer activities. This specific compound might be investigated for similar applications.

Industry

In industry, such compounds can be used in the development of new materials, including polymers and dyes. Their unique chemical properties make them valuable in various industrial processes.

Mechanism of Action

The mechanism of action of 2-AMINO-7,7-DIMETHYL-5-OXO-1-(3-PYRIDYL)-4-[4-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating biological pathways. The molecular targets could include proteins involved in cell signaling or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, known for its wide range of biological activities.

    Chloroquine: A well-known antimalarial drug that is also a quinoline derivative.

    Cinchonine: Another quinoline derivative with medicinal properties.

Uniqueness

What sets 2-AMINO-7,7-DIMETHYL-5-OXO-1-(3-PYRIDYL)-4-[4-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE apart is its unique combination of functional groups, which can confer distinct chemical and biological properties. The presence of the trifluoromethyl group, for example, can enhance its metabolic stability and bioavailability.

Properties

Molecular Formula

C24H21F3N4O

Molecular Weight

438.4g/mol

IUPAC Name

2-amino-7,7-dimethyl-5-oxo-1-pyridin-3-yl-4-[4-(trifluoromethyl)phenyl]-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C24H21F3N4O/c1-23(2)10-18-21(19(32)11-23)20(14-5-7-15(8-6-14)24(25,26)27)17(12-28)22(29)31(18)16-4-3-9-30-13-16/h3-9,13,20H,10-11,29H2,1-2H3

InChI Key

ITGZPDPAGHNYOF-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(C(=C(N2C3=CN=CC=C3)N)C#N)C4=CC=C(C=C4)C(F)(F)F)C(=O)C1)C

Canonical SMILES

CC1(CC2=C(C(C(=C(N2C3=CN=CC=C3)N)C#N)C4=CC=C(C=C4)C(F)(F)F)C(=O)C1)C

Origin of Product

United States

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